2,6-Dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine 2,6-Dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18342367
InChI: InChI=1S/C9H6Cl2N6/c1-16-3-5(2-13-16)17-4-12-6-7(10)14-9(11)15-8(6)17/h2-4H,1H3
SMILES:
Molecular Formula: C9H6Cl2N6
Molecular Weight: 269.09 g/mol

2,6-Dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine

CAS No.:

Cat. No.: VC18342367

Molecular Formula: C9H6Cl2N6

Molecular Weight: 269.09 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine -

Specification

Molecular Formula C9H6Cl2N6
Molecular Weight 269.09 g/mol
IUPAC Name 2,6-dichloro-9-(1-methylpyrazol-4-yl)purine
Standard InChI InChI=1S/C9H6Cl2N6/c1-16-3-5(2-13-16)17-4-12-6-7(10)14-9(11)15-8(6)17/h2-4H,1H3
Standard InChI Key TUMYZSXRMYKNMG-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)N2C=NC3=C2N=C(N=C3Cl)Cl

Introduction

Chemical Identity and Structural Features

The compound belongs to the purine family, characterized by a bicyclic aromatic ring system fused with a pyrazole moiety. Key structural and molecular properties include:

PropertyValueSource
Molecular FormulaC₉H₆Cl₂N₆
Molecular Weight269.09 g/mol
IUPAC Name2,6-dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine
SMILESCN1C=C(N2C=NC3=C(Cl)N=C(Cl)N=C32)C=N1
Purity (Commercial)95–97%

The pyrazole ring at position 9 introduces steric and electronic effects that influence reactivity and binding interactions in biological systems.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step nucleophilic substitution and coupling reactions:

  • Core Purine Functionalization: Starting from 2,6-dichloropurine, Mitsunobu or Ullmann-type reactions introduce the pyrazole moiety .

  • Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Used to attach substituted pyrazoles under mild conditions .

  • Purification: Column chromatography (e.g., CHCl₃/MeCN gradients) yields the final product with ~29–48% efficiency .

Key Reaction Conditions

  • Solvents: DMF, THF, or 1,4-dioxane .

  • Catalysts: CuSO₄·5H₂O/sodium ascorbate for CuAAC .

  • Temperature: 60–90°C for 6–24 hours .

Physicochemical Properties

Stability and Solubility

  • Stability: Stable at 2–8°C under inert conditions .

  • Solubility: Soluble in DMSO, DMF, and chlorinated solvents; poorly soluble in water.

Spectroscopic Data

  • IR: Peaks at 2924 cm⁻¹ (C-H stretch), 1607 cm⁻¹ (C=N) .

  • ¹H NMR (CDCl₃): δ 9.24 (s, 1H, triazole), 8.88 (s, 1H, triazole), 4.42 (t, 2H, CH₂) .

Biological and Pharmacological Applications

Kinase Inhibition

The compound serves as a precursor in synthesizing CDK12/CDK13 inhibitors, which are critical for cancer therapy. Derivatives demonstrate submicromolar IC₅₀ values in breast and liver cancer cell lines .

Epigenetic Modulation

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Optimizing substituents for enhanced HDAC or kinase selectivity .

  • Drug Delivery Systems: Nanoformulations to improve bioavailability.

  • Target Validation: Screening against emerging viral proteases .

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